molecular formula C14H12N2O3S2 B2382850 4-benzyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]pyrido[2,3-b]pyrazin-3(4H)-one CAS No. 1251671-71-2

4-benzyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]pyrido[2,3-b]pyrazin-3(4H)-one

Cat. No.: B2382850
CAS No.: 1251671-71-2
M. Wt: 320.38
InChI Key: UUWYPVBMHQXHSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-benzyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]pyrido[2,3-b]pyrazin-3(4H)-one is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its complex structure, which includes a pyrido[2,3-b]pyrazinone core, a benzyl group, and a piperazine ring substituted with a 3-methylbenzoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]pyrido[2,3-b]pyrazin-3(4H)-one typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route include:

    Formation of the Pyrido[2,3-b]pyrazinone Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrido[2,3-b]pyrazinone core.

    Introduction of the Benzyl Group: The benzyl group is introduced through a benzylation reaction, which typically involves the use of benzyl halides and a suitable base.

    Substitution with Piperazine: The piperazine ring is introduced through a nucleophilic substitution reaction, where the piperazine acts as a nucleophile.

    Attachment of the 3-Methylbenzoyl Group: The final step involves the acylation of the piperazine ring with 3-methylbenzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]pyrido[2,3-b]pyrazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides for benzylation, acyl chlorides for acylation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-benzyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]pyrido[2,3-b]pyrazin-3(4H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-benzyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]pyrido[2,3-b]pyrazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-benzyl-2-[4-(3-chlorobenzoyl)piperazin-1-yl]pyrido[2,3-b]pyrazin-3(4H)-one
  • 4-benzyl-2-[4-(3-fluorobenzoyl)piperazin-1-yl]pyrido[2,3-b]pyrazin-3(4H)-one

Uniqueness

4-benzyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]pyrido[2,3-b]pyrazin-3(4H)-one is unique due to the presence of the 3-methylbenzoyl group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall efficacy in various applications.

Properties

IUPAC Name

7-hydroxy-5-oxo-N-(2-thiophen-2-ylethyl)-4H-thieno[3,2-b]pyridine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S2/c17-11-10(14(19)16-9-4-7-21-12(9)11)13(18)15-5-3-8-2-1-6-20-8/h1-2,4,6-7H,3,5H2,(H,15,18)(H2,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWYPVBMHQXHSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCNC(=O)C2=C(C3=C(C=CS3)NC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.